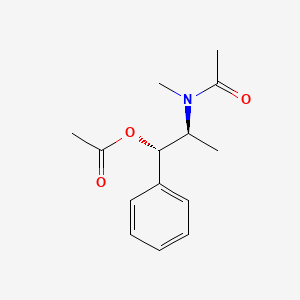

(1S,2S)-N,O-Diacetylpseudoéphédrine

Vue d'ensemble

Description

Applications De Recherche Scientifique

rac N,O-Diacetyl Pseudoephedrine has a wide range of applications in scientific research:

Mécanisme D'action

Mode of Action

As an analog of pseudoephedrine, (1S,2S)-N,O-Diacetylpseudoephedrine may interact with its targets in a similar manner. Pseudoephedrine acts mainly as an agonist of alpha adrenergic receptors and less strongly as an agonist of beta adrenergic receptors . This agonism of adrenergic receptors produces vasoconstriction, which is used as a decongestant .

Pharmacokinetics

Pseudoephedrine is known to have a bioavailability of approximately 100% , suggesting that it is well-absorbed in the body. It is metabolized in the liver and excreted primarily through the kidneys .

Result of Action

Based on its structural similarity to pseudoephedrine, it may cause vasoconstriction, leading to a reduction in tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac N,O-Diacetyl Pseudoephedrine typically involves the acetylation of (1S,2S)-2-[methylamino]-1-phenylpropan-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

rac N,O-Diacetyl Pseudoephedrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole Derivatives: Indole derivatives are known for their biological potential, including anticancer and antimicrobial activities.

Uniqueness

rac N,O-Diacetyl Pseudoephedrine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industry.

Activité Biologique

Rac N,O-Diacetyl Pseudoephedrine is a derivative of pseudoephedrine, a sympathomimetic agent widely used as a nasal decongestant. Understanding its biological activity involves examining its pharmacodynamics, safety profile, and therapeutic efficacy, particularly in relation to its parent compound, pseudoephedrine.

Rac N,O-Diacetyl Pseudoephedrine acts primarily as an adrenergic agonist with both direct and indirect sympathomimetic effects. It induces the release of norepinephrine, leading to vasoconstriction in nasal blood vessels, which alleviates nasal congestion. The compound's structure allows it to interact with α-adrenergic receptors predominantly, facilitating vasoconstriction and reducing mucosal edema.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅N₁O₄ |

| Molecular Weight | 239.25 g/mol |

| Bioavailability | ~100% |

| Elimination Half-life | 5.4 hours (range 3–16 hours) |

| Metabolism | Minimal metabolism; primarily excreted unchanged in urine |

Pharmacological Effects

- Nasal Decongestion : Rac N,O-Diacetyl Pseudoephedrine exhibits significant efficacy in reducing nasal congestion. Clinical studies have demonstrated that it can effectively lower nasal congestion severity scores compared to placebo treatments within hours of administration .

- Adrenergic Activity : The compound's action on adrenergic receptors results in increased mean arterial pressure and heart rate. It has been shown to act as a partial agonist at β-adrenergic receptors with low affinity, indicating a more pronounced effect on α-adrenergic receptors .

- Cytotoxicity and Safety Profile : In vitro studies assessing cytotoxicity have indicated that while rac N,O-Diacetyl Pseudoephedrine is generally safe at therapeutic doses, high concentrations can lead to adverse cellular effects. Detailed cytotoxicity assays using various mammalian cell lines are essential for understanding its safety margin .

Case Studies and Clinical Findings

Recent clinical trials have focused on the efficacy of pseudoephedrine derivatives in treating nasal congestion associated with upper respiratory infections. For instance:

- A multicenter randomized controlled trial evaluated pseudoephedrine's effectiveness in children aged 6 to 11 years, demonstrating significant improvements in nasal congestion scores compared to placebo .

- Another study highlighted the risks associated with pseudoephedrine use, including potential severe side effects such as posterior reversible encephalopathy syndrome (PRES) and reversible cerebral vasoconstriction syndrome (RCVS). These findings have prompted regulatory bodies to review the safety profiles of pseudoephedrine-containing medications .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and safety profiles of rac N,O-Diacetyl Pseudoephedrine compared to standard pseudoephedrine:

| Parameter | Rac N,O-Diacetyl Pseudoephedrine | Pseudoephedrine |

|---|---|---|

| Mechanism of Action | Indirect adrenergic agonist | Indirect adrenergic agonist |

| Efficacy in Nasal Congestion | High | High |

| Cytotoxicity Risk | Moderate at high concentrations | Low at therapeutic doses |

| Common Side Effects | Mild (headache, dizziness) | Severe (PRES, RCVS) |

Propriétés

IUPAC Name |

[(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10(15(4)11(2)16)14(18-12(3)17)13-8-6-5-7-9-13/h5-10,14H,1-4H3/t10-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISCLSGXBAXBTJ-IINYFYTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344433 | |

| Record name | N,O-Diacetylpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144032-36-0 | |

| Record name | N,O-Diacetylpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.